

EPZ004777 Demonstrates Selective Efficacy in MLL-Rearranged Leukemia Cell Lines

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Compound of Interest		
Compound Name:	EPZ004777	
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New Rochelle, NY – The small molecule inhibitor **EPZ004777** shows significant and selective efficacy in killing leukemia cells characterized by Mixed Lineage Leukemia (MLL) gene rearrangements, according to a comprehensive analysis of preclinical data. The compound, a potent inhibitor of the histone methyltransferase DOT1L, induces apoptosis and cell differentiation specifically in MLL-rearranged cell lines, while largely sparing cells without this genetic alteration.

The efficacy of **EPZ004777** has been evaluated across a panel of human leukemia cell lines, revealing a clear distinction in sensitivity based on their MLL status. MLL-rearranged cell lines, including MV4-11 (MLL-AF4), MOLM-13 (MLL-AF9), RS4;11 (MLL-AF4), and SEM (MLL-AF4), consistently demonstrate high sensitivity to the inhibitor.[1] In contrast, cell lines lacking MLL rearrangements, such as Jurkat and HL-60, are largely unaffected by treatment with **EPZ004777**.[2][3]

The primary mechanism of action for **EPZ004777** is the specific inhibition of DOT1L, the sole enzyme responsible for histone H3 lysine 79 (H3K79) methylation.[3] In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to target genes, leading to their overexpression and driving leukemogenesis.[4] **EPZ004777** competitively binds to the S-adenosylmethionine (SAM) binding site of DOT1L, preventing H3K79 methylation and subsequently downregulating the expression of key MLL target genes like HOXA9 and MEIS1. [2][5] This targeted epigenetic modulation ultimately leads to cell cycle arrest, differentiation, and apoptosis in the MLL-rearranged cancer cells.[2][6]



Comparative Efficacy of EPZ004777 in MLL-Rearranged and Non-MLL-Rearranged Cell Lines

The selective cytotoxic effect of **EPZ004777** is highlighted by the significant differences in the half-maximal inhibitory concentration (IC50) values between MLL-rearranged and non-rearranged cell lines.

Cell Line	MLL Fusion Partner	Type of Leukemia	EPZ004777 IC50 (μM)
MV4-11	MLL-AF4	Acute Myeloid Leukemia	0.17[1]
MOLM-13	MLL-AF9	Acute Myeloid Leukemia	0.72[1]
RS4;11	MLL-AF4	Acute Lymphoblastic Leukemia	6.47[1]
SEM	MLL-AF4	Acute Lymphoblastic Leukemia	1.72[1]
EOL-1	MLL-PTD	Eosinophilic Leukemia	Sensitive (IC50 not specified)[3]
КОРМ-88	MLL-PTD	Acute Myeloid Leukemia	Sensitive (IC50 not specified)[3]
Kasumi-1	Non-MLL-rearranged	Acute Myeloid Leukemia	32.99[1]
Jurkat	Non-MLL-rearranged	Acute T-cell Leukemia	Insensitive[2]
HL-60	Non-MLL-rearranged	Acute Promyelocytic Leukemia	Insensitive[3]

Experimental Protocols

The following methodologies were employed in the studies evaluating the efficacy of **EPZ004777**:



Cell Viability and Proliferation Assays

- Cell Culture: Leukemia cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Treatment: Cells were seeded in multi-well plates and treated with a range of concentrations
 of EPZ004777 or DMSO as a vehicle control.
- Viability Assessment: Cell viability was assessed at various time points (typically over several days) using methods such as trypan blue exclusion or commercially available assays that measure ATP content (e.g., CellTiter-Glo).
- IC50 Determination: The IC50 values were calculated by plotting the percentage of viable cells against the log concentration of EPZ004777 and fitting the data to a sigmoidal doseresponse curve.

Western Blotting for Histone Methylation

- Histone Extraction: Histones were extracted from treated and untreated cells using acid extraction protocols.
- Protein Quantification: The concentration of the extracted histones was determined using a protein assay (e.g., BCA assay).
- Immunoblotting: Equal amounts of histone extracts were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific antibodies against di-methylated H3K79 (H3K79me2) and total histone H3 (as a loading control).
- Detection: The protein bands were visualized using chemiluminescence and quantified by densitometry.

Gene Expression Analysis

- RNA Isolation: Total RNA was isolated from cells treated with EPZ004777 or DMSO.
- Quantitative Real-Time PCR (qRT-PCR): The expression levels of MLL target genes, such as HOXA9 and MEIS1, were quantified using qRT-PCR. Gene expression was normalized to a housekeeping gene (e.g., GAPDH).



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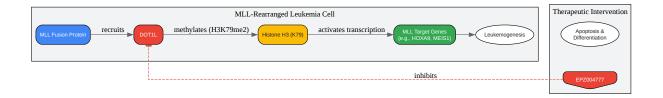
Apoptosis and Cell Cycle Analysis

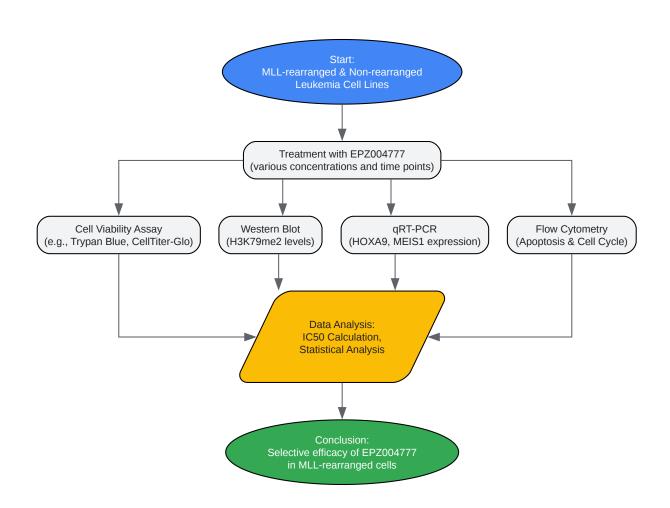
- Flow Cytometry: Cells were treated with **EPZ004777** for various durations and then stained with Annexin V and a DNA dye (e.g., propidium iodide or DAPI).
- Analysis: The percentage of apoptotic cells (Annexin V positive) and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) were determined by flow cytometry.

Visualizing the Mechanism of Action and Experimental Workflow

To illustrate the underlying biological processes and experimental procedures, the following diagrams have been generated.







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